molecular formula C9H7NO2 B555150 Indole-3-carboxylic acid CAS No. 771-50-6

Indole-3-carboxylic acid

Cat. No. B555150
CAS RN: 771-50-6
M. Wt: 161,16 g/mole
InChI Key: KMAKOBLIOCQGJP-UHFFFAOYSA-N
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Patent
US08889730B2

Procedure details

To a solution of 6-chloro-5-[4-(3-hydroxy-2,2-dimethylpropoxy)phenyl]-1H-indole-3-carbaldehyde (60 mg, 0.17 mmol) in acetonitrile (3 mL) was added tert-butanol (3 mL), water (3 mL) and 2-methyl-2-butene (1.38 mL). The reaction mixture was stirred for 2 min then treated with sodium chlorite (338 mg, 3.76 mmol) and sodium phosphate monobasic (787 mg, 5.04 mmol). The mixture was stirred at room temperature overnight. The reaction was quenched with sodium sulfite and concentrated in vacuo to give a residue, which was dissolved with ethyl acetate (50 mL), washed with brine (3×15 mL), dried over sodium sulfate and concentrated in vacuo. The residue was purified by prep-HPLC to give 2,2-dimethylpropoxy)phenyl]-1H-indole-3-carboxylic acid (20 mg, 32%) as an off-white solid. MS (ES−) 372.1 (M−H)−. 1H NMR (400 MHz, CD3OD) δ 8.01 (s, 1H), 7.99 (s, 1H) 7.56 (s, 1H), 7.35 (d, 2H), 6.98 (d, 2H), 3.80 (s, 2H), 3.49 (s, 2H), 1.04 (s, 6H).
Name
6-chloro-5-[4-(3-hydroxy-2,2-dimethylpropoxy)phenyl]-1H-indole-3-carbaldehyde
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
1.38 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
338 mg
Type
reactant
Reaction Step Two
Quantity
787 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=[C:9]2[C:5]([C:6]([CH:11]=[O:12])=[CH:7][NH:8]2)=[CH:4][C:3]=1C1C=CC(OCC(C)(C)CO)=CC=1.CC(=CC)C.Cl([O-])=[O:32].[Na+].OP([O-])(O)=O.[Na+]>C(#N)C.C(OCC)(=O)C.O.C(O)(C)(C)C>[NH:8]1[C:9]2[C:5](=[CH:4][CH:3]=[CH:2][CH:10]=2)[C:6]([C:11]([OH:12])=[O:32])=[CH:7]1 |f:2.3,4.5|

Inputs

Step One
Name
6-chloro-5-[4-(3-hydroxy-2,2-dimethylpropoxy)phenyl]-1H-indole-3-carbaldehyde
Quantity
60 mg
Type
reactant
Smiles
ClC1=C(C=C2C(=CNC2=C1)C=O)C1=CC=C(C=C1)OCC(CO)(C)C
Name
Quantity
1.38 mL
Type
reactant
Smiles
CC(C)=CC
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
3 mL
Type
solvent
Smiles
O
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
338 mg
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
Quantity
787 mg
Type
reactant
Smiles
OP(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with sodium sulfite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue, which
WASH
Type
WASH
Details
washed with brine (3×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by prep-HPLC

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 20 mg
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.